Magnesium methanolate

Descripción general

Descripción

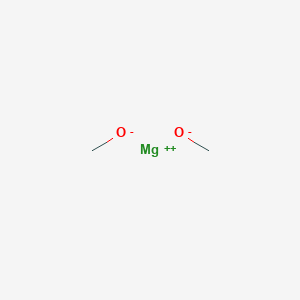

Magnesium methanolate is a useful research compound. Its molecular formula is CH4MgO and its molecular weight is 56.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Syntheses : Magnesium methanolate is a versatile and efficient reducing agent in organic synthesis. It's used in reductive cyclization, elimination, cleavage, reduction of conjugated double bonds, desulfonylation, and reduction of various functional groups (Lee et al., 2004).

Selective Deprotection of Esters : It effectively deprotects alkyl esters, providing good to excellent selectivity for different esters in organic synthesis (Xu et al., 1994).

Biodiesel Production : this compound is used in the transesterification of waste cooking oil for biodiesel production. Nanostructured MgO catalysts synthesized using methanol have shown high efficiency in this process (Ashok et al., 2018).

Synthesis of Magnesia : It serves as a precursor for magnesia (MgO) production. The thermal decomposition of this compound and the resulting particle morphologies of magnesium oxide are areas of study (Thoms et al., 1995).

Surface Chemistry Studies : this compound plays a role in surface chemistry, particularly in the adsorption of methanol on magnesium oxide surfaces. Studies include the investigation of methanol adsorption on magnesium oxide with defects (Branda et al., 2003).

Reduction of Acetylenes : It is used for the selective reduction of conjugated acetylenes to saturated derivatives (Hutchins et al., 1989).

Transesterification in Biodiesel Production : Mg/MeOH is involved in the transesterification reactions of vegetable oils to produce biodiesel, with magnesium oxide acting as a catalyst (Demirbaş, 2008).

Mecanismo De Acción

Target of Action

Magnesium methanolate, also known as magnesium dimethanolate or magnesium dimethoxide, is a compound with the formula Mg(OCH3)2 It’s worth noting that magnesium, in general, plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .

Mode of Action

They serve as a co-factor for various biologic processes, including protein synthesis, neuromuscular function, and nucleic acid stability . Magnesium ions can also act as a noncompetitive inhibitor of inositol triphosphate-gated calcium channels, influencing the uptake and distribution of calcium .

Biochemical Pathways

Magnesium is involved in numerous biochemical pathways. It is essential for protein synthesis, energy production, and DNA stability . Disturbances in intracellular magnesium concentrations can result in delayed cell growth and metabolic defects . Magnesium also links together two phosphate groups in a macromolecule, which is responsible for the folding of biomolecules, such as enzymes and DNA/RNA .

Pharmacokinetics

It’s known that magnesium homeostasis in the body is largely regulated by intestinal absorption and renal excretion . Less than 1% of total body magnesium is found in serum and red blood cells. It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) .

Result of Action

It has been employed in a sol-gel preparation of nanocrystalline mgo with 18-35 nm particle sizes . This suggests that this compound may play a role in the synthesis of nanomaterials.

Action Environment

For instance, the manufacture of this compound at an industrial site is a closed process without the likelihood of exposure .

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Magnesium methanolate can be achieved through a simple one-step reaction between magnesium metal and methanol.", "Starting Materials": [ "Magnesium metal", "Methanol" ], "Reaction": [ "In a dry and inert atmosphere, magnesium metal is added to methanol in a round-bottom flask.", "The reaction mixture is then stirred for several hours at room temperature or heated to reflux.", "The reaction is complete when the magnesium metal has completely dissolved in the methanol.", "The resulting solution is then filtered to remove any impurities or unreacted magnesium.", "The filtrate is then evaporated under reduced pressure to obtain the solid Magnesium methanolate." ] } | |

Número CAS |

109-88-6 |

Fórmula molecular |

CH4MgO |

Peso molecular |

56.35 g/mol |

Nombre IUPAC |

magnesium;methanolate |

InChI |

InChI=1S/CH4O.Mg/c1-2;/h2H,1H3; |

Clave InChI |

TZNULHNPXDZANP-UHFFFAOYSA-N |

SMILES |

C[O-].C[O-].[Mg+2] |

SMILES canónico |

CO.[Mg] |

| 109-88-6 | |

Pictogramas |

Flammable; Corrosive; Acute Toxic; Health Hazard |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.